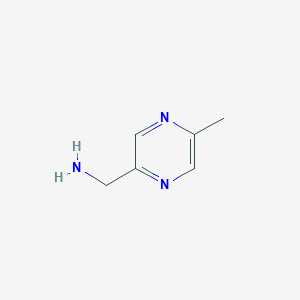
3-(4-氯丁酰)-1H-吲哚-5-腈
概述
描述
“3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile” is a chemical compound with the CAS Number: 276863-95-7 . It has a molecular weight of 246.7 and its IUPAC name is 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H11ClN2O/c14-5-1-2-13(17)11-8-16-12-4-3-9(7-15)6-10(11)12/h3-4,6,8,16H,1-2,5H2 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is solid at room temperature . It should be stored in a refrigerator .科学研究应用
I have conducted a search for the scientific research applications of “3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile”, but unfortunately, there seems to be limited information available on this specific compound in the public domain. The search results mostly refer to a related compound, “4-Chlorobutyryl chloride”, which is used in pharmaceuticals and agrochemicals production and as a pyrazinamide intermediate .
安全和危害
The compound is associated with several hazard statements including H301, H311, H331, and H341 . It also has several precautionary statements including P201, P202, P233, P261, P264, P270, P271, P280, P302, P304, P308, P310, P313, P330, P340, P352, P361, P403, and P405 . The compound is considered dangerous, as indicated by the signal word .
作用机制
Target of Action
Similar compounds such as chlorobutanol have been found to exhibit sedative-hypnotic and weak local anesthetic actions in addition to antibacterial and antifungal properties .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a nucleophilic addition mechanism . For instance, chlorobutanol, a related compound, disrupts the lipid structure of the cell membrane and increases cell permeability, leading to cell lysis .
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound may affect pathways related to cell membrane integrity and function .
Pharmacokinetics
It can be inferred from related compounds that factors such as absorption, distribution, metabolism, and excretion (adme) would play a crucial role in determining the bioavailability of the compound .
Result of Action
Based on the mode of action, it can be inferred that the compound may lead to cell lysis due to increased cell permeability .
Action Environment
Factors such as temperature, ph, and presence of other compounds could potentially influence its action .
属性
IUPAC Name |
3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-5-1-2-13(17)11-8-16-12-4-3-9(7-15)6-10(11)12/h3-4,6,8,16H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFORIOBMTPKWPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)C(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436934 | |
| Record name | 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile | |
CAS RN |
276863-95-7 | |
| Record name | 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using a continuous flow process for the synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile from 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile?
A1: The research paper highlights several advantages of employing a continuous flow process using a continuous stirred tank reactor (CSTR) for this specific chemical transformation []:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B143849.png)
![(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143854.png)


![(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B143861.png)



